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VTP-43742 Technical Support Center: Off-Target Effects in Primary Cell Cultures

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Compound of Interest		
Compound Name:	Vimirogant hydrochloride	
Cat. No.:	B14010261	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VTP-43742 in primary cell cultures. The information focuses on identifying and mitigating potential off-target effects observed during preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of VTP-43742?

A1: VTP-43742 is a potent and selective orally active inhibitor of Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][2][3] Its primary on-target effect is the inhibition of the Th17 signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as IL-17A.[4][5] This mechanism is being explored for the treatment of various autoimmune disorders.

Q2: Are there any known or suspected off-target effects of VTP-43742?

A2: While comprehensive off-target screening data for VTP-43742 is not publicly available, clinical trial data has indicated two primary areas of concern that may be relevant to in vitro studies:

• Hepatotoxicity: Reversible elevations in liver transaminases were observed in some patients at higher doses during a Phase 2a clinical trial, which led to the termination of the study.[5][6] This suggests a potential for liver cell injury.



 Cardiotoxicity: Preclinical data indicates that VTP-43742 can inhibit the hERG (human Etherà-go-go-Related Gene) potassium channel, which is a key component in cardiac repolarization.[7] Inhibition of this channel can be associated with a risk of cardiac arrhythmias.

Q3: What is the reported selectivity of VTP-43742?

A3: VTP-43742 has been reported to be highly selective for RORyt over other ROR isotypes, such as ROR α and ROR β , with a greater than 1000-fold selectivity.[1][3]

Troubleshooting Guide

This guide is designed to help you identify and address potential off-target effects of VTP-43742 in your primary cell culture experiments.

Issue 1: Unexpected Cell Death or Poor Viability in Primary Hepatocyte Cultures

If you observe a significant decrease in viability, changes in morphology, or other signs of distress in your primary hepatocyte cultures upon treatment with VTP-43742, it may be indicative of drug-induced liver injury (DILI).

Troubleshooting Steps:

- Confirm On-Target Activity: Before investigating off-target effects, ensure that the observed phenotype is not a consequence of exaggerated on-target pharmacology in your specific cell system.
- Dose-Response Analysis: Perform a detailed dose-response experiment to determine the concentration at which cytotoxicity is observed. Compare this to the concentration required for RORyt inhibition in your target cells.
- Assess Markers of Hepatotoxicity: Utilize a panel of assays to investigate the mechanism of cell death. See Experimental Protocol 1 for detailed methods.
 - Cell Viability Assays: (e.g., MTS, MTT, or CellTiter-Glo®) to quantify the extent of cell death.



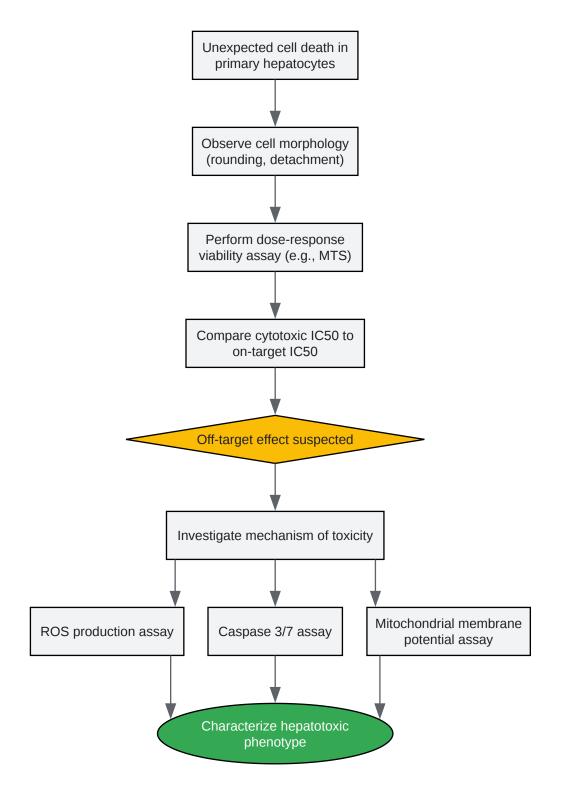




- Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity.
- Caspase Activity Assays: To determine if apoptosis is the primary mode of cell death.
- Reactive Oxygen Species (ROS) Production: To assess oxidative stress.
- Mitochondrial Membrane Potential Assays: To investigate mitochondrial dysfunction.

Logical Troubleshooting Workflow for Hepatotoxicity





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Caption: Troubleshooting workflow for suspected hepatotoxicity.



Issue 2: Altered Electrophysiological Properties in Primary Cardiomyocytes

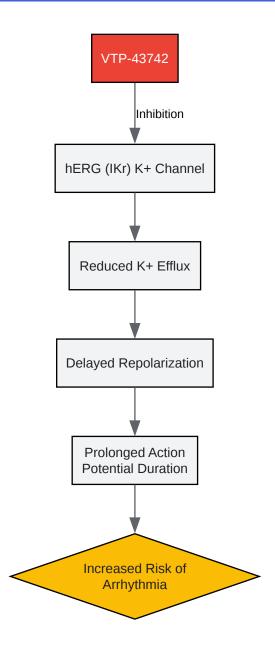
Given the preclinical finding of hERG inhibition, if you are working with primary cardiomyocytes, it is prudent to monitor for any changes in their electrophysiological behavior.

Troubleshooting Steps:

- Assess Beating Frequency and Rhythm: If using spontaneously beating cardiomyocytes, visually or computationally assess for changes in beat rate, rhythmicity, or arrhythmogenic events.
- Calcium Transient Analysis: Utilize calcium-sensitive dyes (e.g., Fluo-4) to measure changes in the amplitude, duration, and kinetics of intracellular calcium transients.
- Direct Electrophysiological Measurement: If available, use microelectrode arrays (MEAs) or patch-clamp techniques to directly measure changes in field potentials or action potentials.
- Specific hERG Inhibition Assay: To confirm if the observed effects are due to hERG blockade, a specific in vitro hERG assay can be performed. See Experimental Protocol 2 for a general methodology.

Signaling Pathway for hERG Channel Inhibition





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Caption: Pathway of hERG channel inhibition by VTP-43742.

Quantitative Data Summary



Target/Effect	Compound	Assay Type	Value	Reference
On-Target Activity				
RORyt Binding Affinity (Ki)	VTP-43742	Biochemical	3.5 nM	[1]
RORyt Inhibition (IC50)	VTP-43742	Biochemical	17 nM	[1][3]
IL-17A Secretion Inhibition (IC50)	VTP-43742	Mouse Splenocytes	57 nM	[1][3]
IL-17A Secretion Inhibition (IC50)	VTP-43742	Human PBMCs	18 nM	[2]
IL-17A Secretion Inhibition (IC50)	VTP-43742	Human Whole Blood	192 nM	[2]
Potential Off- Target Activity				
hERG K+ Channel Inhibition	VTP-43742	Electrophysiolog y	45% inhibition @ 3 μM	[7]
Hepatotoxicity	VTP-43742	Clinical Observation	Reversible transaminase elevations	[5][6]

Experimental Protocols

Experimental Protocol 1: Assessment of VTP-43742-Induced Hepatotoxicity in Primary Human Hepatocytes

Objective: To determine the potential for VTP-43742 to induce cytotoxicity in primary human hepatocytes and to investigate the underlying mechanisms.

Methodology:



· Cell Culture:

- Thaw and plate cryopreserved primary human hepatocytes on collagen-coated plates according to the supplier's protocol.
- Allow cells to acclimate for 24-48 hours before treatment.

Compound Treatment:

- Prepare a dilution series of VTP-43742 in culture medium. A vehicle control (e.g., 0.1% DMSO) should be included.
- Replace the medium with the compound-containing medium and incubate for 24, 48, and
 72 hours.

· Multiplexed Toxicity Assessment:

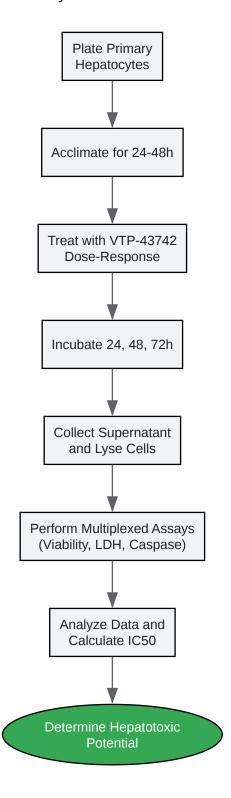
- At each time point, collect supernatant and lyse the cells.
- Cell Viability: Use a commercial ATP-based assay (e.g., CellTiter-Glo®) on the cell lysate to measure cell viability.
- o Cytotoxicity: Measure LDH release in the supernatant using a commercial LDH assay kit.
- Apoptosis: Measure caspase-3/7 activity in the cell lysate using a luminogenic or fluorogenic substrate.
- Oxidative Stress: Measure intracellular glutathione (GSH) levels and/or ROS production using appropriate fluorescent probes (e.g., H2DCFDA).

Data Analysis:

- Normalize data to the vehicle control.
- Calculate IC50 values for the reduction in cell viability.
- Statistically compare treated groups to the control group to determine significance.



Experimental Workflow for Hepatotoxicity Assessment



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Caption: Workflow for in vitro hepatotoxicity testing.



Experimental Protocol 2: In Vitro hERG Inhibition Assay using Automated Patch Clamp

Objective: To determine the inhibitory potential of VTP-43742 on the hERG potassium channel.

Methodology:

- Cell Line:
 - Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
- Automated Patch Clamp Procedure:
 - Utilize an automated patch-clamp system (e.g., QPatch, Patchliner).
 - Harvest and prepare a single-cell suspension of the hERG-expressing cells.
 - Load cells, intracellular solution, and extracellular solution onto the instrument.
 - Establish whole-cell patch-clamp configuration.
- Voltage Protocol and Compound Application:
 - Apply a voltage protocol to elicit hERG tail currents. A typical protocol involves a
 depolarizing step to activate and inactivate the channels, followed by a repolarizing step to
 measure the tail current.
 - After establishing a stable baseline current, apply a vehicle control followed by increasing concentrations of VTP-43742.
- Data Analysis:
 - Measure the peak tail current at each concentration of VTP-43742.
 - Calculate the percentage inhibition of the hERG current relative to the vehicle control.
 - Fit the concentration-response data to a Hill equation to determine the IC50 value.



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